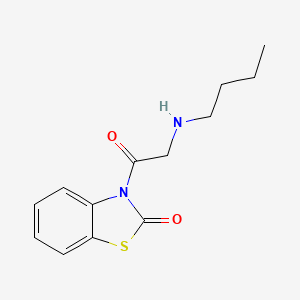![molecular formula C16H14N2O2S B3847462 3-[N-(4-methylphenyl)glycyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B3847462.png)
3-[N-(4-methylphenyl)glycyl]-1,3-benzothiazol-2(3H)-one
描述
3-[N-(4-methylphenyl)glycyl]-1,3-benzothiazol-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as MG-132 and is a proteasome inhibitor. The proteasome is a cellular complex responsible for the degradation of proteins that are essential for cell growth and division. Inhibition of the proteasome has been shown to have therapeutic benefits in various diseases, including cancer.
作用机制
MG-132 works by inhibiting the proteasome, which is responsible for the degradation of proteins that are essential for cell growth and division. Inhibition of the proteasome leads to the accumulation of toxic proteins, which ultimately leads to cell death. MG-132 has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
MG-132 has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell growth and division, and reduction of inflammation. MG-132 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
One advantage of using MG-132 in lab experiments is its specificity for the proteasome, which allows for the selective inhibition of protein degradation. However, one limitation is that MG-132 can also inhibit other cellular processes, such as autophagy and lysosomal degradation, which can complicate data interpretation.
未来方向
There are several future directions for research on MG-132, including the development of more potent and selective proteasome inhibitors, the investigation of MG-132 in combination with other therapies, and the exploration of MG-132 in other disease contexts. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MG-132 and its potential limitations in lab experiments.
科学研究应用
MG-132 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, MG-132 has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome, leading to the accumulation of toxic proteins and ultimately cell death. MG-132 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy.
In neurodegenerative disorders such as Alzheimer's and Parkinson's disease, MG-132 has been shown to reduce the accumulation of toxic proteins such as beta-amyloid and alpha-synuclein, respectively. In inflammatory diseases such as rheumatoid arthritis, MG-132 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3-[2-(4-methylanilino)acetyl]-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-6-8-12(9-7-11)17-10-15(19)18-13-4-2-3-5-14(13)21-16(18)20/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJDTXPDJXEJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)N2C3=CC=CC=C3SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-Methylanilino)acetyl]-1,3-benzothiazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B3847392.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3847401.png)
![2-benzyl-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B3847407.png)
![2-[(5-sec-butyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B3847410.png)
![5-sec-butyl-2-[(4-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B3847414.png)
![2-[(5-sec-butyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3847418.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3847423.png)
![5-(diphenylmethyl)-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3847426.png)
![7-(hexylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3847432.png)
![3-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B3847435.png)
![3-hexyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B3847439.png)
![1-[2-(butylthio)-1,3-benzothiazol-6-yl]-1H-pyrrole-2,5-dione](/img/structure/B3847447.png)

![[3-amino-4-(benzylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B3847472.png)